N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-phenylacetamide
Overview
Description
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-phenylacetamide is an organic compound that features a complex structure with multiple aromatic rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorophenyl and pyridinyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-phenylacetamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This is particularly important in the context of cancer, where angiogenesis can contribute to tumor growth and metastasis .
Mode of Action
This inhibition could potentially disrupt the signaling pathways that promote angiogenesis, thereby inhibiting the growth and spread of tumors .
Biochemical Pathways
The compound’s interaction with VEGFR1 affects the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting VEGFR1, the compound may disrupt this pathway, leading to a reduction in angiogenesis and potentially slowing the growth and spread of tumors .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are likely to include a reduction in angiogenesis due to the inhibition of VEGFR1 . This could potentially result in a slowing of tumor growth and spread.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For instance, the reaction between 4-chlorobenzaldehyde and 3-pyridylmethylamine can be catalyzed by a base to form the intermediate, which is then reacted with phenylacetic acid chloride to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate: Shares structural similarities but differs in the position of the pyridinyl group and the presence of a methyl group.
Piritrexim: A synthetic antifolate with a pyridinyl group, used for its antiparasitic and antitumor properties.
Uniqueness: N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-phenylacetamide is unique due to its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-18-10-8-16(9-11-18)20(17-7-4-12-22-14-17)23-19(24)13-15-5-2-1-3-6-15/h1-12,14,20H,13H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAZEQOVHJCIHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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